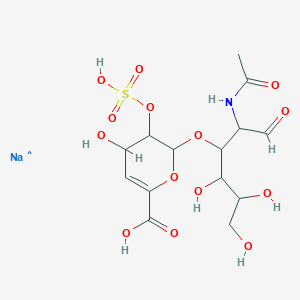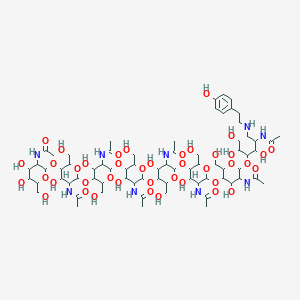
Impureté 5 de l'Anagrélide
Vue d'ensemble
Description
2-Amino-5,6-dichloro-3,4-dihydroquinazoline is a compound that has been found to have enhanced platelet count reducing properties . It is primarily intended as intermediates in the preparation of Anagrelide .
Synthesis Analysis
The methods for synthetically making the compound are provided in the United States Patent 6194420 . The compound is preferably provided as the hydrobromide salt which is water soluble .Molecular Structure Analysis
The molecular formula of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline is C8H7Cl2N3 . The InChI key is VBKOTIVQMCTTAQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is involved in reactions with Anagrelide and 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo [2,1-b]quinazolin-2-one .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.07 . The water solubility is 0.641 mg/mL . The logP is 2.17 according to ALOGPS and 2.13 according to Chemaxon . The pKa (Strongest Basic) is 8.68 .Applications De Recherche Scientifique
Étalons de référence pharmaceutiques
L'impureté 5 de l'Anagrélide est utilisée comme étalon de référence dans la recherche pharmaceutique . Les étalons de référence sont essentiels pour garantir la qualité et la constance des produits pharmaceutiques. Ils servent de points de référence pour l'identification et la quantification des diverses impuretés qui peuvent être présentes dans les substances ou les produits pharmaceutiques.
Développement de méthodes analytiques
Ce composé est utilisé dans le développement de méthodes analytiques . Ces méthodes sont essentielles pour la mesure précise des substances médicamenteuses, des impuretés et des métabolites dans diverses matrices au cours du développement des médicaments. La nature bien caractérisée du composé permet de mettre en place des procédures analytiques robustes et fiables.
Validation des méthodes (AMV)
Dans l'industrie pharmaceutique, la validation des méthodes est une exigence pour prouver qu'une méthode analytique est adaptée à son usage prévu. L'this compound est utilisée dans les processus de validation des méthodes pour garantir l'exactitude, la précision, la spécificité, la linéarité et la sensibilité des méthodes analytiques .
Conformité réglementaire
Les données de caractérisation détaillées de l'this compound sont conformes aux directives réglementaires, ce qui en fait un atout précieux pour les soumissions réglementaires, telles que les demandes d'autorisation abrégée de mise sur le marché (ANDA) . Elle aide les entreprises pharmaceutiques à démontrer la qualité et la sécurité de leurs produits aux autorités réglementaires.
Études de stabilité
Les études de stabilité font partie intégrante du développement et de l'enregistrement des médicaments. L'this compound peut être utilisée dans des études de stabilité pour déterminer le profil de dégradation de la substance médicamenteuse et pour établir la durée de conservation et les conditions de stockage .
Identification des métabolites
En tant que métabolite de l'Anagrélide, ce composé est important dans les études pharmacocinétiques où les voies métaboliques et le devenir du médicament parent dans l'organisme sont étudiés .
Recherche en méthodologie de synthèse
La synthèse de l'this compound est d'intérêt dans le domaine de la chimie synthétique. Les chercheurs étudient les voies de synthèse pour créer ce composé efficacement et avec une grande pureté, ce qui peut conduire à des progrès dans les méthodologies de synthèse .
Mécanisme D'action
Target of Action
Anagrelide, the parent compound, is known to targetplatelet-producing cells . It suppresses transcription factors necessary for the synthesis and maturation of these cells .
Mode of Action
The exact mechanism by which Anagrelide impurity 5 interacts with its targets is unclear. Anagrelide, the parent compound, is known to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . It also causes a dose-related reduction in platelet production, which results from decreased megakaryocyte hypermaturation .
Biochemical Pathways
Anagrelide impurity 5 likely affects the same biochemical pathways as Anagrelide. Anagrelide suppresses the expression of transcription factors, including GATA-1 and FOG-1, required for megakaryocytopoiesis . This suppression leads to a reduction in platelet production .
Pharmacokinetics
Anagrelide has a relatively short residence time in the body, necessitating twice or four times daily dosing . Less than 1% of Anagrelide is recovered in the urine . The mean recovery of 2-amino-5,6-dichloro-3,4,-dihydroquinazoline in urine is approximately 18-35% of the administered dose .
Result of Action
The parent compound anagrelide is known to decrease platelet counts, reducing the risk of thrombosis in patients with myeloproliferative neoplasms .
Action Environment
It is known that food intake can significantly impact the pharmacokinetics of anagrelide .
Analyse Biochimique
Biochemical Properties
Anagrelide impurity 5 plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves inhibition of enzyme activity, leading to altered cellular signaling pathways.
Cellular Effects
Anagrelide impurity 5 affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the signaling pathways that regulate platelet aggregation, thereby affecting platelet function and count . Additionally, it can alter gene expression profiles related to cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Anagrelide impurity 5 involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) within cells . This elevation in cAMP levels interferes with intracellular signaling networks, ultimately affecting cellular functions such as platelet aggregation and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Anagrelide impurity 5 change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Anagrelide impurity 5 is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained alterations in cellular function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of Anagrelide impurity 5 vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, high doses of Anagrelide impurity 5 have been associated with toxicity in hematopoietic cells, leading to reduced platelet counts and other hematological abnormalities . Threshold effects have also been observed, indicating a dose-dependent response.
Metabolic Pathways
Anagrelide impurity 5 is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall bioavailability and efficacy.
Transport and Distribution
The transport and distribution of Anagrelide impurity 5 within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues can impact its biological activity and potential toxicity.
Subcellular Localization
Anagrelide impurity 5 exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function, as it determines the sites of interaction with biomolecules and the resulting biochemical effects.
Propriétés
IUPAC Name |
5,6-dichloro-1,4-dihydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-2H,3H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKOTIVQMCTTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432648 | |
| Record name | Anagrelide impurity 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444904-63-6 | |
| Record name | RL-603 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444904636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anagrelide impurity 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RL-603 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD898EX8IE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary research focus regarding 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603)?
A1: The primary research focus is to determine if RL603 contributes to the platelet-lowering effect of its parent drug, anagrelide. [, , ] This is crucial for understanding the mechanism of action of anagrelide and potentially improving its therapeutic application.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



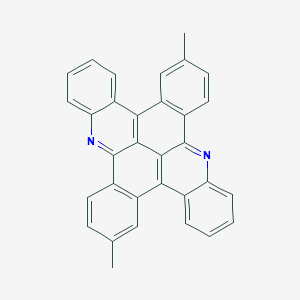
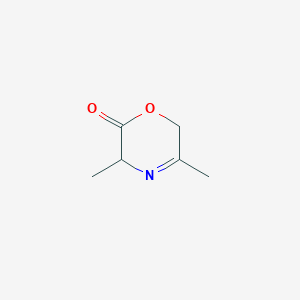


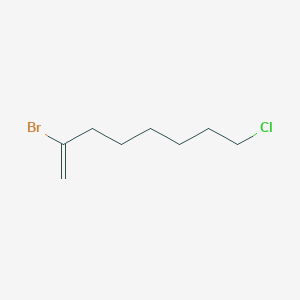
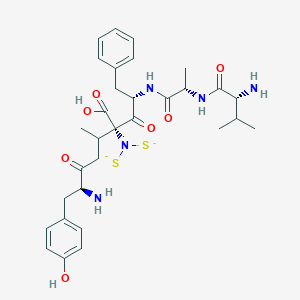
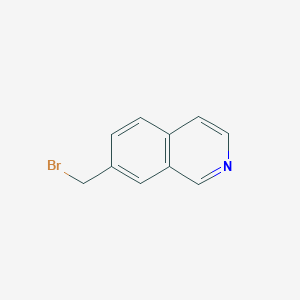
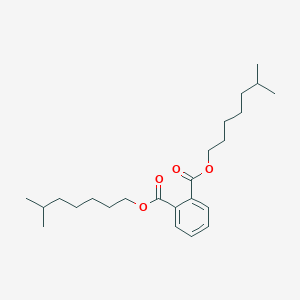
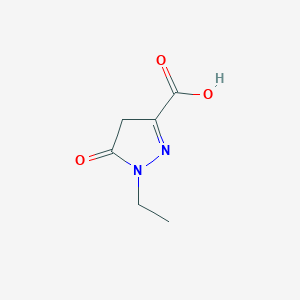
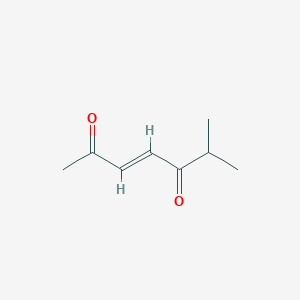
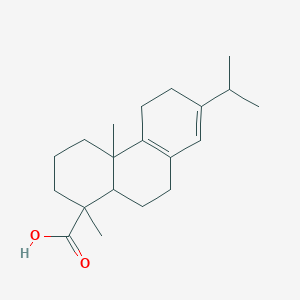
![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)
